molecular formula C11H19NO4 B139422 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 127057-07-2

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No.: B139422
CAS No.: 127057-07-2
M. Wt: 229.27 g/mol
InChI Key: BUEPEVBYNBQNED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modification of other functional groups. This property makes it valuable in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
  • 2-((tert-Butoxycarbonyl)amino)cycloheptanecarboxylic acid
  • 2-((tert-Butoxycarbonyl)amino)cyclooctanecarboxylic acid

Uniqueness

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is unique due to its five-membered cyclopentane ring, which imparts distinct steric and electronic properties compared to its six-, seven-, and eight-membered ring analogs. These properties influence its reactivity and suitability for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPEVBYNBQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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